Methyl 3-(2,5-difluorophenyl)benzoate
Overview
Description
Methyl 3-(2,5-difluorophenyl)benzoate: is an organic compound characterized by a benzene ring substituted with a fluorophenyl group and a methoxy carbonyl group
Synthetic Routes and Reaction Conditions:
Bromination and Subsequent Nucleophilic Aromatic Substitution: The compound can be synthesized by first brominating 2,5-difluorobenzene to form 2,5-difluorobenzyl bromide, followed by a nucleophilic aromatic substitution with phenyl magnesium bromide to form 3-(2,5-difluorophenyl)benzene. The final step involves esterification with methanol in the presence of an acid catalyst to yield this compound.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of 2,5-difluorobenzene with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The resulting 3-(2,5-difluorophenyl)benzene carboxylic acid is then esterified with methanol to produce the desired compound.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production typically involves optimizing the above synthetic routes for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, such as converting the methyl ester group to a carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed to reduce the benzene ring, although this is less common due to the stability of the aromatic system.
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Lewis acids like aluminum chloride (AlCl₃) for Friedel-Crafts acylation.
Major Products Formed:
Oxidation: 3-(2,5-difluorophenyl)benzoic acid.
Reduction: Reduced derivatives of the benzene ring.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Methyl 3-(2,5-difluorophenyl)benzoate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties. Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The exact mechanism by which Methyl 3-(2,5-difluorophenyl)benzoate exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with bacterial cell walls or enzymes, disrupting their function. The molecular targets and pathways involved would vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
Methyl 3-(3,5-difluorophenyl)benzoate: Similar structure but with a different position of the fluorine atoms on the phenyl ring.
Methyl 3-(2,4-difluorophenyl)benzoate: Similar structure but with fluorine atoms at different positions on the phenyl ring.
Uniqueness: Methyl 3-(2,5-difluorophenyl)benzoate is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
methyl 3-(2,5-difluorophenyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c1-18-14(17)10-4-2-3-9(7-10)12-8-11(15)5-6-13(12)16/h2-8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIVQXIZHYWZBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601171959 | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 2′,5′-difluoro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601171959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820641-77-7 | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 2′,5′-difluoro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820641-77-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 2′,5′-difluoro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601171959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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